molecular formula C8H18Cl2N2O4 B1592738 Ethylenediamine-N,N'-dipropionic acid dihydrochloride CAS No. 32705-91-2

Ethylenediamine-N,N'-dipropionic acid dihydrochloride

Cat. No.: B1592738
CAS No.: 32705-91-2
M. Wt: 277.14 g/mol
InChI Key: VRPSJXQNJSWBOU-UHFFFAOYSA-N
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Description

Ethylenediamine-N,N'-dipropionic acid dihydrochloride is a chemical compound with the molecular formula C8H16N2O4·2HCl-Dipropionic Acid Dihydrochloride (CAS 32705-91-2)](https://www.scbt.com/p/ethylenediamine-n-n-dipropionic-acid-dihydrochloride-32705-91-2). It is a white to almost white powder or crystalline solid with a molecular weight of 277.15 g/mol[_{{{CITATION{{{_1{Ethylenediamine-N,N-Dipropionic Acid Dihydrochloride (CAS 32705-91-2). This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-[2-aminoethyl(2-carboxyethyl)amino]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4.2ClH/c9-3-6-10(4-1-7(11)12)5-2-8(13)14;;/h1-6,9H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPSJXQNJSWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)O)CCN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631168
Record name 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32705-91-2
Record name 3,3'-[(2-Aminoethyl)azanediyl]dipropanoic acid--hydrogen chloride (1/2) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparison of Preparation Methods

Feature Classical Nitrile Hydrolysis Method Improved Calcium Salt Method
Starting materials Ethylenediamine + acrylonitrile Ethylenediamine + calcium salt of β-chloropropionic acid
Key reagents Concentrated HCl, NaOH, ethanol Calcium oxide, concentrated HCl
Reaction conditions Multi-step, high temperature, vacuum evaporation Single main step, 80–85 °C, pH 9–11
Number of purification steps Multiple (up to five recrystallizations) Single filtration and washing
Yield ~40% ~40%
Environmental impact Uses toxic acrylonitrile, energy-intensive distillations Avoids toxic acrylonitrile, less energy consumption
Product purity High (after multiple purifications) High (confirmed by 13C NMR)

Mechanistic Insights and Reaction Control

The improved method’s success hinges on the controlled pH and temperature, which regulate the substitution reaction of chlorine in β-chloropropionic acid by ethylenediamine. Calcium oxide maintains the alkaline pH and forms calcium complexes with reactants, which:

  • Alter geometric orientation of reactants favorably.
  • Stabilize intermediate complexes, preventing side reactions.
  • Promote selective formation of the secondary amine product.

The reaction is carefully controlled to avoid temperatures above 85 °C and pH outside 9–11, ensuring the reaction proceeds in the desired direction. Subsequent acidification and cooling steps facilitate product precipitation and purification.

Research Findings and Structural Confirmation

The structure of the synthesized this compound has been confirmed by advanced spectroscopic techniques, including 13C NMR spectroscopy, verifying the chemical integrity and purity of the final product obtained by the improved method.

Summary of Preparation Protocol (Example)

Step Reagents/Conditions Outcome
Neutralization β-chloropropionic acid (162.8 g, 1.5 mol) + CaO Calcium salt suspension at pH 9–11
Amination Add ethylenediamine (42 g, 0.7 mol) at 80–85 °C Formation of intermediate complex
Reaction maintenance Stir at 80–85 °C, pH 9–11 Completion of substitution
Cooling and acidification Cool to 50–55 °C, add 300 mL concentrated HCl Formation of solution
Heating Stir at 70–75 °C until solution forms Ready for precipitation
Precipitation Cool to 10–15 °C, stand 20 hours Precipitation of product
Filtration and washing Filter and wash with ethyl alcohol Purified dihydrochloride salt
Drying Dry under standard conditions Final product yield 77.5 g (40%)

Chemical Reactions Analysis

Acid-Base Reactions

EDDP·2HCl participates in pH-dependent protonation/deprotonation processes, critical for its isolation and purification:

Key Observations:

  • Deprotonation with Triethylamine:
    Treatment with triethylamine (pH 4.7–5.0) neutralizes the dihydrochloride, yielding the free acid form (EDDP). This step is essential for isolating the final product .

    EDDP 2HCl+2Et3NEDDP+2Et3NH+Cl\text{EDDP 2HCl}+2\,\text{Et}_3\text{N}\rightarrow \text{EDDP}+2\,\text{Et}_3\text{NH}^+\text{Cl}^-
  • Reprotonation with HCl:
    Acidification (pH 1.5–2.5) regenerates the dihydrochloride salt, enhancing solubility in aqueous media .

Complexation Reactions

EDDP·2HCl acts as a polydentate ligand, forming stable coordination complexes with divalent cations:

Metal Ion Conditions Product Application
Calcium (Ca²⁺)pH 9–11, 65–70°CCalcium-EDDP complexIntermediate in synthesis
Copper (Cu²⁺)*Alkaline aqueous solutionsHexadentate Cu(II)-EDDP complexCatalytic/analytical applications†

Mechanism:

  • The ethylenediamine backbone and carboxylate groups enable chelation, with optimal binding at alkaline pH (9–11) .

  • Calcium complexes form transiently during synthesis, facilitating selective product formation before HCl-driven dissociation .

Hydrolysis and Stability

While stable under standard conditions, EDDP·2HCl undergoes controlled hydrolysis under extreme acidity or heat:

  • Acidic Hydrolysis:
    Prolonged exposure to concentrated HCl at elevated temperatures (70–75°C) cleaves amide bonds, yielding propionic acid derivatives .

  • Thermal Decomposition:
    Decomposes above 225°C, producing CO₂, NH₃, and chlorinated byproducts .

Synthetic Utility in Organic Reactions

EDDP·2HCl serves as a precursor in tailored syntheses:

Substitution Reactions:

  • Reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives, expanding its utility in drug design .

Oxidation/Reduction:

  • Oxidation: Hydrogen peroxide converts secondary amines to nitro groups, though this pathway is less explored in literature.

  • Reduction: Limited data suggest LiAlH₄ reduces carboxylate groups to alcohols, but yields are suboptimal .

Reaction Conditions and Optimization

Parameter Optimal Range Impact on Reactivity
pH1.5–11.0Governs protonation state and metal binding
Temperature50–85°CAccelerates complexation and hydrolysis
SolventAqueous/ethanol mixturesEnhances solubility and product isolation

Scientific Research Applications

Ethylenediamine-N,N'-dipropionic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: In biochemical studies to investigate enzyme activities and protein interactions.

  • Medicine: In drug development and as a potential therapeutic agent for various diseases.

  • Industry: In the production of polymers, coatings, and other industrial chemicals.

Mechanism of Action

Ethylenediamine-N,N'-dipropionic acid dihydrochloride is similar to other compounds such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it has unique properties that distinguish it from these compounds:

  • EDTA: Ethylenediaminetetraacetic acid is a well-known chelating agent used to sequester metal ions. While both EDTA and this compound can bind metal ions, the latter has a different structure and binding affinity.

  • DTPA: Diethylenetriaminepentaacetic acid is another chelating agent with a higher number of carboxylic acid groups compared to this compound. This difference in structure results in different binding properties and applications.

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid (EDTA)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Nitrilotriacetic acid (NTA)

  • Glycine-N,N'-dipropionic acid dihydrochloride

Biological Activity

Ethylenediamine-N,N'-dipropionic acid dihydrochloride (EDDP) is a chemical compound with diverse applications in biological research and medicine. Its unique structure allows it to interact with various biological systems, making it a compound of interest in pharmacological studies, enzyme activity investigations, and potential therapeutic applications.

EDDP has the molecular formula C8H16N2O42HClC_8H_{16}N_2O_4\cdot 2HCl and a molecular weight of 277.15 g/mol. It is typically presented as a white to almost white crystalline solid or powder. The compound is synthesized through the reaction of ethylenediamine with propionic acid in the presence of hydrochloric acid, which facilitates its formation under controlled conditions.

EDDP exhibits its biological effects primarily through its ability to form complexes with metal ions, particularly copper(II). This chelation can influence various biochemical pathways, including enzyme activities and protein interactions. The compound's structural features allow it to coordinate with amino acids, peptides, and even nucleic acid components, which can alter their functional properties .

1. Enzyme Interaction Studies

EDDP is utilized in biochemical studies to investigate enzyme activities. Its role as a chelating agent allows researchers to study the effects of metal ion availability on enzyme function. For example, EDDP has been shown to inhibit certain metalloproteinases, which are critical in various physiological processes .

2. Antioxidant Activity

Research indicates that EDDP possesses antioxidant properties, which can be measured using assays that evaluate its ability to scavenge free radicals. In vitro studies have demonstrated that EDDP can inhibit oxidative stress markers in cell lines, suggesting a protective role against cellular damage .

3. Cytotoxicity Studies

The cytotoxic effects of EDDP have been evaluated in various cancer cell lines. For instance, studies using the MTT assay have shown that EDDP exhibits moderate cytotoxicity against HCT-116 (human colon carcinoma) cells while having minimal effects on MDA-MB-231 (breast cancer) cells. This differential response highlights the potential for EDDP as a selective agent in cancer therapy .

Table 1: Summary of Biological Activities of EDDP

Activity TypeModel SystemObservations
Enzyme InhibitionMetalloproteinasesSignificant inhibition observed
Antioxidant ActivityCell lines (e.g., HCT-116)Effective scavenging of free radicals
CytotoxicityHCT-116Moderate cytotoxicity (IC50 ~ 11.3 µM)
MDA-MB-231No significant cytotoxic effect observed

Case Study 1: Antioxidative Effects

In a study assessing the antioxidative capacity of EDDP, researchers treated human cancer cells with varying concentrations of EDDP and measured the resultant levels of oxidative stress markers. The results indicated that higher concentrations of EDDP correlated with reduced levels of reactive oxygen species (ROS), suggesting its potential utility as an adjunct therapy in oxidative stress-related diseases .

Case Study 2: Cytotoxicity Assessment

A comparative study was conducted on the cytotoxic effects of EDDP against different cancer cell lines. The findings revealed that while EDDP induced cell death in HCT-116 cells, it did not affect MDA-MB-231 cells significantly. This selectivity may be attributed to differences in cellular uptake mechanisms or metabolic pathways between these cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethylenediamine-N,N'-dipropionic acid dihydrochloride in coordination chemistry research?

  • Methodology : Hydrothermal synthesis with Keggin-type polyoxometalates (e.g., CuW-EDDP framework formation using H4_4EDDP) under controlled pH and temperature conditions . Alternative methods include reacting ethylenediamine derivatives with chloroacetic or propionic acids, followed by hydrochlorination using HCl or thionyl chloride .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its metal complexes?

  • Methodology : Single-crystal X-ray diffraction is essential for resolving 3D structures, as demonstrated for CuW-EDDP’s (4,6)-connected framework . IR spectroscopy identifies carboxylate and amine functional groups, while potentiometric titration determines protonation states in thermodynamic studies .

Q. How is this compound utilized in kinetic analytical methods?

  • Methodology : Catalytic activity in oxidation reactions (e.g., As(III) determination via KMnO4_4 oxidation) is monitored spectrophotometrically. Reaction rates are analyzed under optimized pH, temperature, and ionic strength to derive kinetic equations .

Advanced Research Questions

Q. How can researchers mitigate ligand oxidation during metal complex synthesis with this compound?

  • Methodology : Use non-oxidative conditions (e.g., inert atmosphere, low temperature) and select redox-inert metal precursors. pH control and ligand pre-stabilization (e.g., via chelation) prevent unwanted oxidation, as shown in iron(III)-hydroperoxide systems .

Q. What methodological approaches elucidate thermodynamic parameters of protolytic equilibria for this compound?

  • Methodology : Stepwise dissociation constants (logK) are determined potentiometrically, while calorimetry measures enthalpy changes (ΔH). Data extrapolation to zero ionic strength yields standard thermodynamic quantities (log, Δ, Δ, Δ), crucial for understanding solvation and zwitterion behavior .

Q. What strategies enhance enantioselectivity in chiral ligand design using this compound?

  • Methodology : Introduce enantiopure substituents via esterification (e.g., diisopentyl esters synthesized with thionyl chloride and absolute alcohol). Spectroscopic (IR, NMR) and X-ray analyses confirm chiral coordination geometries in metal complexes .

Q. How does structural variation (e.g., esterification) impact the catalytic efficiency of metal-EDDP frameworks?

  • Methodology : Compare catalytic performance (e.g., oxidation/reduction rates) of esterified vs. non-esterified derivatives. Spectroscopic monitoring (UV-Vis, EPR) and kinetic profiling reveal steric/electronic effects on active-site accessibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylenediamine-N,N'-dipropionic acid dihydrochloride
Reactant of Route 2
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Ethylenediamine-N,N'-dipropionic acid dihydrochloride

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